1,1,1,2,3,4,4,4-Octafluorobutane

Descripción

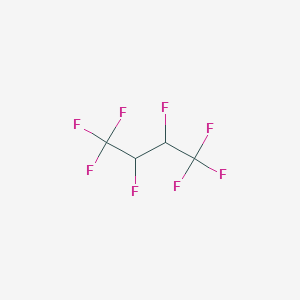

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSHSCBNZAKMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379668 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75995-72-1 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties of 1,1,1,2,3,4,4,4-Octafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,1,1,2,3,4,4,4-octafluorobutane (CAS RN: 75995-72-1), a partially fluorinated alkane. While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, including computed properties and data from analogous compounds, to offer a detailed profile for research and development applications. The guide covers its molecular structure, physicochemical properties, predicted spectroscopic characteristics, and essential safety and handling information.

Introduction

1,1,1,2,3,4,4,4-Octafluorobutane, also known as 2H,3H-perfluorobutane, belongs to the class of hydrofluorocarbons (HFCs).[1] These compounds are characterized by the presence of hydrogen, fluorine, and carbon atoms.[2] The high degree of fluorination in 1,1,1,2,3,4,4,4-octafluorobutane imparts unique properties, including high density, low surface tension, and chemical inertness, making it a compound of interest for various specialized applications. This guide aims to provide a centralized resource of its known and predicted chemical properties to support its use in laboratory and industrial settings.

Molecular and Physicochemical Properties

The fundamental properties of 1,1,1,2,3,4,4,4-octafluorobutane are summarized in the table below. These values are a combination of information from safety data sheets and computed data from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₈ | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| CAS Number | 75995-72-1 | [1] |

| Synonyms | 2H,3H-Perfluorobutane | [1] |

| Boiling Point | 33-34 °C | |

| Density | 1.454 g/cm³ (estimate) | |

| Appearance | Colorless liquefied gas |

Molecular Structure:

The structure of 1,1,1,2,3,4,4,4-octafluorobutane consists of a four-carbon chain with eight fluorine atoms and two hydrogen atoms. The IUPAC name clearly indicates the positions of the fluorine atoms.

Caption: 2D structure of 1,1,1,2,3,4,4,4-octafluorobutane.

Spectroscopic Characterization (Predicted)

Due to a lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on computational models and analysis of similar fluorinated compounds. These predictions are valuable for the identification and characterization of the compound in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 1,1,1,2,3,4,4,4-octafluorobutane, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The ¹H NMR spectrum is expected to be complex due to coupling with adjacent fluorine atoms. The two hydrogen atoms are in different chemical environments and will therefore exhibit distinct signals. Each signal will be split by the neighboring fluorine atoms.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each of the four carbon atoms in unique chemical environments. The chemical shifts will be significantly influenced by the number of attached fluorine atoms, with carbons bonded to more fluorine atoms appearing further downfield.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of 1,1,1,2,3,4,4,4-octafluorobutane is expected to show multiple signals corresponding to the different fluorine environments. The coupling between non-equivalent fluorine atoms and between fluorine and hydrogen atoms will lead to complex splitting patterns.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,1,2,3,4,4,4-octafluorobutane will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. C-H stretching vibrations will appear around 2900-3000 cm⁻¹. The absence of other functional group absorptions would be characteristic of this saturated, partially fluorinated alkane.

Mass Spectrometry (MS)

In a mass spectrum, 1,1,1,2,3,4,4,4-octafluorobutane would exhibit a molecular ion peak (M⁺) at m/z 202. The fragmentation pattern would be characterized by the loss of fluorine atoms, hydrogen atoms, and various fluorinated carbon fragments. Common fragments would include [M-F]⁺, [M-HF]⁺, and ions corresponding to CF₃⁺ (m/z 69) and other CₓFᵧ⁺ fragments.

Reactivity and Chemical Behavior

Perfluorinated and highly fluorinated alkanes are generally characterized by their chemical inertness. This is attributed to the strength of the C-F bond, the strongest single bond in organic chemistry, and the steric shielding of the carbon backbone by the fluorine atoms.

Thermal Stability: 1,1,1,2,3,4,4,4-Octafluorobutane is expected to be thermally stable. At elevated temperatures, decomposition would likely proceed via the elimination of hydrogen fluoride (HF) or through C-C bond cleavage. The thermal decomposition of similar hydrofluorocarbons has been studied and often results in the formation of smaller fluorinated alkenes.

Reactivity with Nucleophiles and Electrophiles: Due to the electron-withdrawing nature of the fluorine atoms, the C-H bonds in 1,1,1,2,3,4,4,4-octafluorobutane are slightly acidic, though not typically reactive towards common bases. The molecule is generally resistant to attack by nucleophiles and electrophiles under normal conditions. Reactions would likely require harsh conditions or the use of highly reactive reagents.

Synthesis

The synthesis of specifically substituted hydrofluorocarbons can be challenging. General methods for the synthesis of such compounds often involve:

-

Fluorination of a hydrocarbon precursor: This can be achieved using various fluorinating agents, although controlling the regioselectivity can be difficult.

-

Addition of HF to a fluorinated alkene: This is a common method for introducing hydrogen and fluorine across a double bond.

-

Reduction of a more highly fluorinated precursor: For example, the reduction of a perfluoroalkene or a compound containing a C-Cl or C-Br bond.

A plausible synthetic route to 1,1,1,2,3,4,4,4-octafluorobutane could involve the controlled addition of hydrogen to a corresponding octafluorobutene isomer.

Caption: Generalized synthetic pathway.

Safety and Handling

As a liquefied gas, 1,1,1,2,3,4,4,4-octafluorobutane presents specific handling and safety considerations.

Hazards:

-

Gas under pressure: May explode if heated.

-

Asphyxiant: In high concentrations, it can displace oxygen and cause rapid suffocation.

-

Skin and eye irritant: Direct contact with the liquid or rapidly expanding gas can cause frostbite and irritation.

-

Thermal decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen fluoride.

Handling Precautions:

-

Use only in well-ventilated areas.

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection if ventilation is inadequate.

-

Store cylinders in a cool, dry, well-ventilated area away from heat and ignition sources.

-

Secure cylinders to prevent them from falling or being knocked over.

-

Ground all equipment when transferring the product to prevent static discharge.

Experimental Workflow for Handling Liquefied Gases:

Caption: General experimental workflow for handling liquefied gases.

Conclusion

References

- ACS Publications. (2020, April 27). C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. Organometallics.

- PubChem. (n.d.). 1,1,1,2,2,4,4,4-Octafluorobutane.

- MDPI. (2022, January 19).

- Guidechem. (n.d.). 1,1,1,2,2,3,3,4-OCTAFLUOROBUTANE 662-35-1 wiki.

- PubChem. (n.d.). 1,1,1,2,3,4,4,4-Octafluoro-2,3-bis(trifluoromethyl)butane.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). 1,1,1,3,3,4,4,4-Octafluoro-2-[3-fluoro-2,3-bis(trifluoromethyl)oxiran-2-yl]butan-2-ol.

- Wiley Online Library. (2022, June 6). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples.

- arXiv. (n.d.). Rapid prediction of NMR spectral properties with quantified uncertainty.

- PubChem. (n.d.). 2H,3H-Perfluorobutane.

- NIST. (n.d.). Cyclobutane, octafluoro-. NIST Chemistry WebBook.

- CORE. (n.d.). Thermodynamic Properties of Liquid Carbon Tetrafluoride.

- NMRDB.org. (n.d.). Predict all NMR spectra.

- NIST. (n.d.). Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo-. NIST Chemistry WebBook.

- Wiley Online Library. (2019, November 12). Breaking Carbon–Fluorine Bonds with Main Group Nucleophiles.

- Journal of Physical and Chemical Reference Data. (2009, October 15). Thermodynamic Properties of Key Organic Oxygen Compounds in the Carbon Range C1 to C4. Part 2. Ideal Gas Properties.

- University of Vienna. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 2H,3H-Octafluorobutane.

- ACS Publications. (n.d.).

- ResearchG

- US EPA. (2023, November 1). Butane, 1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)-.

- Consolidated Sciences. (n.d.). Octafluorocyclobutane.

- LOCKSS. (n.d.). SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND -.

- Wiley Online Library. (n.d.).

- US EPA. (2023, November 1).

- Benchchem. (n.d.). Theoretical NMR Spectra Prediction for 2-Fluoropentane: An In-depth Technical Guide.

- ResearchGate. (2015, November 16). Thermodynamic properties and transport coefficients of high-temperature CO 2 thermal plasmas mixed with C 2 F 4.

- MPG.PuRe. (n.d.). Enhancing NMR Signals in Liquids by Fluorine-19 Overhauser Dynamic Nuclear Polarization (DNP)

- Wiley Online Library. (2020, September 11). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines.

- ResearchGate. (2006, August 29). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

Sources

The Architecture of 1,1,1,2,3,4,4,4-Octafluorobutane (CAS 75995-72-1): A Technical Whitepaper on Synthesis, Thermodynamics, and Application Workflows

Executive Overview

As the regulatory landscape phases out ozone-depleting substances (ODS), third-generation hydrofluorocarbons (HFCs) have become critical to advanced industrial and scientific applications. 1,1,1,2,3,4,4,4-Octafluorobutane (CAS 75995-72-1), also designated as HFC-338mee or 2H,3H-Octafluorobutane, represents a highly specialized fluorocarbon [1]. By replacing specific C–Cl bonds with C–F and C–H bonds, this molecule achieves an Ozone Depletion Potential (ODP) of zero [2] while maintaining the high density and low surface tension required for precision solvent extraction, vapor degreasing, and specialty refrigerant blends.

This whitepaper provides a rigorous, field-proven guide to the physicochemical profiling, catalytic synthesis, and self-validating application protocols of CAS 75995-72-1 for researchers and drug development professionals.

Thermodynamic & Physicochemical Profiling

The utility of HFC-338mee is dictated by its unique thermodynamic properties. The presence of eight fluorine atoms creates a dense electron cloud that shields the carbon backbone, resulting in exceptional chemical stability and low intermolecular forces. This manifests as a low boiling point relative to its molecular weight and near-zero flammability.

Quantitative Property Matrix

| Property | Value | Causality / Scientific Significance |

| Molecular Formula | C₄H₂F₈ | The 2H,3H configuration provides atmospheric degradation pathways, preventing infinite atmospheric accumulation. |

| Molecular Weight | 202.05 g/mol | High molecular mass contributes to its high liquid density, ideal for displacing particulate soils in degreasing. |

| Boiling Point | 26.7 °C (at 760 mmHg) | Allows the compound to exist as a volatile liquid at room temperature, minimizing the energy required for vaporization in thermal cycles [1]. |

| Density | 1.453 g/cm³ | High specific gravity ensures phase separation from water and rapid penetration into complex micro-geometries. |

| Vapor Pressure | 716 mmHg (at 25 °C) | High vapor pressure drives rapid evaporation, leaving zero residue—critical for proteomics and semiconductor cleaning [1]. |

| Refractive Index | 1.247 | Low refractive index is characteristic of highly fluorinated compounds due to low polarizability. |

Catalytic Synthesis Mechanics

The synthesis of HFC-338mee requires precise control over reduction pathways to prevent hydrodefluorination (the unwanted cleavage of C–F bonds). The industry standard approach involves the catalytic hydrogenation of perfluoro-2-butene.

Mechanistic Causality

Palladium supported on alumina (Pd/Al₂O₃) is selected as the catalyst because palladium provides the optimal d-band electron density for the homolytic cleavage of H₂ gas. Unlike harsher reducing agents, Pd facilitates the selective reduction of the C=C double bond without providing enough activation energy to break the highly stable C–F bonds (bond dissociation energy ~485 kJ/mol).

Catalytic hydrogenation pathway for HFC-338mee synthesis.

Protocol 1: Self-Validating Catalytic Hydrogenation

This protocol utilizes a closed-loop feedback mechanism to ensure absolute conversion without over-reduction.

-

Catalyst Activation: Load 5 wt% Pd/Al₂O₃ into a tubular flow reactor. Purge with inert N₂ for 30 minutes, followed by reduction with H₂ gas at 150 °C.

-

Causality: Pre-reduction strips passivating surface oxides, maximizing the active Pd(0) surface area for hydrogen dissociation.

-

-

Reactant Introduction: Feed perfluoro-2-butene and H₂ gas into the reactor at a precisely metered 1:1.05 molar ratio. Maintain the reactor bed at 100 °C.

-

Causality: A 5% stoichiometric excess of H₂ drives the thermodynamic equilibrium toward complete saturation while preventing the deep hydrodefluorination that triggers at >150 °C [3].

-

-

Closed-Loop Validation: Route the reactor effluent through an inline Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Validation Step: The system must continuously calculate the area under the curve (AUC) for the alkene precursor. If unreacted perfluoro-2-butene exceeds 0.1%, the system automatically decreases the space velocity (increases residence time). This establishes a self-correcting, self-validating synthesis loop.

-

-

Product Isolation: Pass the validated effluent through a condenser chilled to -10 °C. Because the boiling point of HFC-338mee is 26.7 °C, it quantitatively condenses into the collection vessel while the excess H₂ safely vents.

Application Workflows: Precision Vapor Degreasing

In drug development hardware preparation and proteomics research, eliminating cross-contamination is paramount. HFC-338mee is utilized as a specialty solvent due to its azeotrope-forming capabilities and low latent heat of vaporization [4].

Vapor degreasing workflow utilizing CAS 75995-72-1.

Protocol 2: Self-Validating Solvent Extraction

-

Solvent Boiling: Introduce HFC-338mee into the boiling sump of a two-sump vapor degreaser. Apply heat to maintain a steady boil at 26.7 °C.

-

Vapor Blanket Establishment: Engage the primary cooling coils to create a dense, stable vapor blanket above the boiling liquid.

-

Causality: The high vapor density of HFC-338mee (heavier than air) ensures the vapor remains contained within the cooling zone, displacing oxygen and preventing solvent loss.

-

-

Component Immersion: Lower the contaminated components (e.g., chromatography hardware) into the vapor zone. The temperature differential causes the pure solvent vapor to condense directly onto the cooler parts.

-

Solvation and Flushing: Allow the condensed liquid to dissolve organic residues. Because the liquid is continuously formed from pure vapor, the parts are constantly flushed with uncontaminated solvent.

-

Gravimetric Validation: Remove the parts to the drying zone.

-

Validation Step: Weigh a designated control component on an analytical balance (±0.01 mg) before and after the cycle. A mass delta of zero confirms complete evaporation, while a swab analyzed via FTIR confirms the total absence of hydrocarbon contaminants, validating the cycle's efficacy.

-

Environmental & Safety Dynamics

While HFC-338mee solves the ozone depletion crisis (ODP = 0), as a Senior Application Scientist, one must account for its Global Warming Potential (GWP) and handling hazards. The molecule's C–F bonds absorb strongly in the infrared region, giving it a long atmospheric lifetime [2].

Hazard Mitigation Protocol

According to standardized Safety Data Sheets (SDS), CAS 75995-72-1 is classified as a liquefied gas under pressure [5].

-

Inhalation Risks: It can cause respiratory irritation (STOT SE 3) and, in confined spaces, act as an asphyxiant by displacing oxygen.

-

Thermal Decomposition: If exposed to temperatures exceeding 250 °C or open flames, the molecule undergoes thermal cracking, releasing highly toxic hydrogen fluoride (HF) gas.

-

Engineering Controls: All experimental setups utilizing HFC-338mee must be conducted under local exhaust ventilation (LEV) equipped with continuous oxygen monitors. In the event of an atmospheric drop below 19.5% O₂, the system must trigger an automatic abort sequence, shutting down solvent heaters and maximizing exhaust flow.

References

-

Kirsch, P., et al. "Fluorocarbon Refrigerants and their Syntheses: Past to Present." Chemical Reviews, American Chemical Society. Available at:[Link]

-

European Patent Office. "PARTIALLY FLUORINATED ALKANES HAVING A TERTIARY STRUCTURE - EP 0536266 B1." Available at:[Link]

- Google Patents. "Octafluorobutane compositions - US5654264A.

Synthesis Pathways for 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mee): A Technical Blueprint for Process Chemists

Executive Summary

1,1,1,2,3,4,4,4-Octafluorobutane (commonly designated as HFC-338mee) is a third-generation hydrofluorocarbon (HFC) characterized by its zero ozone depletion potential (ODP) and robust thermal stability. With a molecular weight of 202.05 g/mol and a boiling point of approximately 26.0°C[1], it is highly valued as a specialty solvent, expansion agent, and component in advanced refrigerant blends[2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, focusing on the causality of reaction conditions and the implementation of self-validating experimental systems . This whitepaper details the two primary industrial and laboratory synthesis pathways for HFC-338mee: the catalytic hydrogenation of perfluoro-2-butene and the gas-phase fluorination of HCFC-336mdd.

Pathway A: Catalytic Hydrogenation of Perfluoro-2-butene

The most direct and high-yielding route to HFC-338mee involves the addition of hydrogen gas across the double bond of perfluoro-2-butene (CF₃CF=CFCF₃)[2].

Mechanistic Causality

The reduction of highly fluorinated alkenes is thermodynamically favorable but kinetically sensitive. The primary challenge is preventing hydrodefluorination —a side reaction where the catalyst cleaves the C-F bond, replacing fluorine with hydrogen and generating corrosive HF. To mitigate this, Palladium supported on Alumina (Pd/Al₂O₃) is the catalyst of choice. Palladium possesses optimal d-band electron density to dissociatively adsorb H₂ without over-activating the ultra-strong C-F bonds (bond dissociation energy ~485 kJ/mol).

Workflow for the catalytic hydrogenation of perfluoro-2-butene to HFC-338mee.

Self-Validating Experimental Protocol

-

Reactor Preparation: Pack a continuous-flow Hastelloy tube reactor with 0.5% wt Pd/Al₂O₃ catalyst.

-

Rationale: Hastelloy prevents trace metal leaching that could poison the catalyst, while the low Pd loading prevents localized thermal runaway.

-

-

Catalyst Activation: Purge the system with N₂ for 30 minutes, followed by a steady flow of H₂ at 150°C for 2 hours to reduce the Pd surface to its active metallic state.

-

Reaction Phase: Introduce perfluoro-2-butene and H₂ gas at a molar ratio of 1:1.2. Maintain the reactor bed temperature strictly between 100°C and 150°C.

-

Rationale: The 20% stoichiometric excess of H₂ drives the equilibrium toward complete saturation. Exceeding 150°C exponentially increases the rate of hydrodefluorination[2].

-

-

Validation & Quality Control: Route the effluent through an in-line Gas Chromatography-Mass Spectrometry (GC-MS) loop. The target product must present a molecular ion peak at m/z 202[1].

-

Self-Correction Loop: If the system detects peaks at m/z 182 (indicating loss of HF), the automated controller must immediately throttle the reactor heating jacket, reducing the temperature by 5°C increments until the byproduct is suppressed.

-

-

Purification: Condense the effluent at -10°C. Perform fractional distillation to isolate HFC-338mee (b.p. 26.0°C).

Pathway B: Gas-Phase Fluorination of HCFC-336mdd

An alternative industrial route relies on the halogen exchange of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (HCFC-336mdd) using anhydrous hydrogen fluoride (HF)[3]. The precursor, HCFC-336mdd, is typically synthesized via the chlorination of E-1,1,1,4,4,4-hexafluoro-2-butene[4].

Mechanistic Causality

Replacing secondary chlorine atoms with fluorine in a heavily fluorinated backbone is notoriously difficult. The adjacent electron-withdrawing -CF₃ groups strengthen the C-Cl bonds and sterically hinder nucleophilic attack. Therefore, this reaction requires aggressive gas-phase conditions and a robust Lewis acid catalyst. Pelletized chromia (Cr₂O₃), when pre-treated with HF, forms a highly active CrF₃/CrOF surface that polarizes the C-Cl bond, facilitating an S_N2-like halogen exchange[3].

Gas-phase fluorination workflow of HCFC-336mdd via halogen exchange.

Self-Validating Experimental Protocol

-

Reactor Preparation: Utilize an Inconel 600 reactor packed with pelletized chromia (Cr₂O₃) catalyst.

-

Rationale: Inconel is mandatory to withstand the highly corrosive combination of anhydrous HF and HCl at elevated temperatures.

-

-

Catalyst Fluorination: Pre-treat the catalyst by passing anhydrous HF over the bed at 300°C for 12 hours. The exothermic release of water indicates the conversion of Cr₂O₃ to active CrF₃.

-

Reaction Phase: Vaporize HCFC-336mdd and mix with anhydrous HF at a molar ratio of 1:5. Feed the mixture into the reactor maintained at 250°C – 350°C.

-

Rationale: The massive excess of HF acts as both a reactant to drive the equilibrium forward (Le Chatelier's Principle) and a thermal diluent to manage the heat of reaction.

-

-

Validation & Quality Control: Monitor the effluent continuously via Fourier Transform Infrared (FTIR) spectroscopy.

-

Self-Correction Loop: The disappearance of the C-Cl stretching frequency (600-800 cm⁻¹) validates conversion. If intermediate under-fluorinated species (e.g., HCFC-337) exceed 2% spectral area, the system must automatically increase the HF feed ratio and extend residence time to force the reaction to completion.

-

-

Purification: Pass the crude gas through a packed column circulating aqueous KOH to neutralize HCl and unreacted HF. Dry the organic phase over 3Å molecular sieves and fractionally distill.

Quantitative Data & Comparative Analysis

To assist process chemists in selecting the appropriate synthetic route based on available infrastructure and precursor economics, the following table summarizes the critical parameters of both pathways.

| Parameter | Pathway A: Catalytic Hydrogenation | Pathway B: Gas-Phase Fluorination |

| Primary Precursor | Perfluoro-2-butene (CF₃CF=CFCF₃) | HCFC-336mdd (CF₃CHClCHClCF₃) |

| Reagent | Hydrogen Gas (H₂) | Anhydrous Hydrogen Fluoride (HF) |

| Catalyst System | 0.5% Pd/Al₂O₃ | Pelletized Chromia (Cr₂O₃ / CrF₃) |

| Operating Temperature | 100°C – 150°C | 250°C – 350°C |

| Reactor Material | Stainless Steel / Hastelloy | Inconel / Hastelloy C (HF resistant) |

| Primary Byproducts | Trace hydrodefluorinated alkanes | HCl gas, under-fluorinated intermediates |

| Scalability | High (Continuous flow, high yield) | Moderate (Requires aggressive scrubbing) |

Conclusion

The synthesis of 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mee) requires rigorous control over reaction kinetics to prevent unwanted defluorination or incomplete halogen exchange. While the catalytic hydrogenation of perfluoro-2-butene offers a cleaner profile and milder conditions[2], the gas-phase fluorination of HCFC-336mdd remains a viable industrial alternative when integrated into existing chlorofluorocarbon manufacturing streams[3]. By implementing the self-validating analytical loops detailed above, researchers can ensure high-purity yields suitable for advanced pharmaceutical and material science applications.

References

- Title: Octafluorobutane compositions - US5654264A Source: Google Patents URL

- Source: Chemical Reviews (ACS Publications)

- Source: Ozone Secretariat (UNEP)

- Title: Processes for producing z-1,1,1,4,4,4-hexafluorobut-2-ene and intermediates for producing same - WO2020206335A1 Source: Google Patents URL

Sources

Thermodynamic Properties of 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mee): A Technical Guide for Pharmaceutical and Industrial Applications

Executive Summary

The transition toward environmentally sustainable and thermodynamically optimized propellants and solvents in pharmaceutical drug development has placed a spotlight on highly fluorinated alkanes. Among these, 1,1,1,2,3,4,4,4-Octafluorobutane, designated as HFC-338mee (CAS: 75995-72-1), emerges as a critical specialty fluid[1]. With a unique boiling point slightly above standard room temperature, HFC-338mee bridges the gap between a volatile solvent and a low-pressure aerosol propellant[2].

For drug development professionals—particularly those engineering Metered-Dose Inhalers (MDIs) or utilizing subcritical fluid extraction—understanding the thermodynamic properties of HFC-338mee is non-negotiable. Its phase behavior directly dictates aerosol atomization energy, droplet size distribution, and the physical stability of active pharmaceutical ingredient (API) suspensions.

Core Thermodynamic Properties

Accurate thermodynamic data is the foundation of formulation engineering. The table below synthesizes the critical quantitative parameters of HFC-338mee, allowing researchers to input baseline values into predictive equations of state (e.g., PC-SAFT).

Table 1: Fundamental Thermodynamic Properties of HFC-338mee

| Property | Value | Unit | Method/Condition |

| Molecular Formula | C₄H₂F₈ | - | - |

| Molecular Weight | 202.05 | g/mol | - |

| Normal Boiling Point | 33.0 - 34.0 | °C | at 1 atm (101.3 kPa) |

| Liquid Density ( ρ ) | 1.454 | g/cm³ | Estimated at 25 °C |

| Refractive Index | 1.2470 | - | Estimated at 20 °C |

| Vapor Pressure | Low/Moderate | kPa | Highly temperature-dependent |

(Data aggregated from chemical property databases and patent literature[1],[3])

Causality in Drug Development: Why Thermodynamics Matter

As an application scientist, I emphasize that in MDI formulation, the propellant is not merely a vehicle; it is the primary energy source for aerosolization. The thermodynamic profile of HFC-338mee influences clinical efficacy through three distinct mechanisms:

-

Vapor Pressure ( Psat ) and Plume Dynamics: HFC-338mee acts as a vapor pressure depressant when blended with high-pressure propellants (like HFC-134a). By lowering the total vapor pressure of the blend, formulators can reduce the plume velocity. A slower plume decreases unwanted oropharyngeal deposition, ensuring a higher fraction of the API reaches the deep lung.

-

Liquid Density ( ρL ) and Suspension Stability: The density of HFC-338mee (~1.454 g/cm³) is relatively high[1]. In suspension MDIs, matching the density of the liquid propellant blend to the solid density of the micronized API particles is governed by Stokes' Law. Minimizing the density differential prevents rapid sedimentation or creaming, thereby ensuring dose content uniformity throughout the canister's lifespan.

-

Latent Heat of Vaporization ( ΔHvap ): Fluorocarbons typically possess low latent heats. A controlled ΔHvap prevents the "cold freon effect"—a phenomenon where the freezing impact of the aerosol on the back of the patient's throat causes them to prematurely halt inhalation.

Figure 1: Logical causality between HFC-338mee thermodynamic properties and MDI performance.

Phase Equilibria and Azeotropic Behavior

A critical challenge in blended propellants is zeotropic fractionation. If a blend fractionates as vapor is released from the MDI valve, the composition of the remaining liquid phase changes. This alters the vapor pressure and the delivered dose over time.

HFC-338mee is documented to form azeotropic or azeotrope-like compositions with various co-solvents (e.g., cyclopentane) and other HFCs[4],[3]. An azeotropic blend acts as a single pure component during phase transition, ensuring that the vapor pressure and solvent polarity remain constant from the first actuation to the last.

Experimental Protocols: Self-Validating Thermodynamic Profiling

To utilize HFC-338mee in predictive thermodynamic models, highly accurate empirical data is required. The following protocols are designed as self-validating systems to eliminate systemic errors before data is applied to formulation engineering.

Protocol 1: Isochoric Vapor Pressure Measurement

Objective: Determine the saturation vapor pressure of HFC-338mee across a temperature range of 273.15 K to 323.15 K. Self-Validation Mechanism: We employ a closed-loop isothermal isochoric method. By measuring pressure during both stepwise heating and stepwise cooling, any thermal hysteresis or residual non-condensable gases (NCGs) are immediately exposed. If the heating and cooling curves deviate by >0.05%, the system flags a leak or incomplete degassing, invalidating the run.

Step-by-Step Methodology:

-

Cell Evacuation: Evacuate the equilibrium cell to a high vacuum (< 10⁻³ Pa) using a turbomolecular pump.

-

Degassing: Subject the HFC-338mee sample to at least three freeze-pump-thaw cycles in liquid nitrogen to remove dissolved atmospheric gases.

-

Loading: Inject the degassed sample into the isochoric cell.

-

Thermal Equilibration: Submerge the cell in a highly stable liquid thermostatic bath. Allow the temperature to stabilize (±0.01 K) for 2 hours per setpoint.

-

Measurement: Record the pressure using a calibrated quartz pressure transducer.

-

Hysteresis Check: Repeat measurements in descending temperature order. Compare Psat values at identical isotherms to verify system integrity.

Protocol 2: High-Precision Density Measurement

Objective: Measure the liquid density of HFC-338mee to inform suspension stability models. Self-Validation Mechanism: Using a vibrating U-tube densitometer, the protocol incorporates a dual-reference validation. The period of oscillation is calibrated against ultra-pure water and vacuum. A tertiary check using a known standard (e.g., n-heptane) is run before and after the HFC-338mee sample. If the drift exceeds 10⁻⁵ g/cm³, the cell is automatically subjected to a cleaning cycle and recalibration.

Step-by-Step Methodology:

-

Calibration: Calibrate the U-tube with dry air (vacuum) and degassed ultra-pure water at the target temperature.

-

Injection: Introduce HFC-338mee into the U-tube using a gas-tight syringe, ensuring no microbubbles are trapped in the measurement node.

-

Oscillation Measurement: Excite the U-tube and measure the period of oscillation ( τ ).

-

Calculation: Convert τ to density ( ρ ) using the instrument's specific calibration constants.

-

Validation: Purge the cell, run the n-heptane standard, and verify the density matches literature values.

Figure 2: Step-by-step experimental workflow for Vapor-Liquid Equilibrium measurement.

References

- US20040149954A1 - Azeotropic compositions of cyclopentane Source: Google Patents URL

- US5654264A - Octafluorobutane compositions Source: Google Patents URL

Sources

Phase Behavior and Vapor Pressure Dynamics of 2H,3H-Perfluorobutane (HFC-338mee): A Technical Guide for Advanced Applications

Executive Summary & Molecular Grounding

2H,3H-Perfluorobutane, systematically designated as 1,1,1,2,3,4,4,4-octafluorobutane and industrially recognized as HFC-338mee, is a highly specialized third-generation hydrofluorocarbon (HFC)[1]. Following the global phase-out of ozone-depleting chlorofluorocarbons (CFCs), HFC-338mee has emerged as a critical fluid in advanced scientific applications. In pharmaceutical formulation and drug development, its unique thermophysical properties make it an exceptional candidate for non-reactive extraction solvents, specialized aerosol propellants in metered-dose inhalers (MDIs), and heat transfer media in lyophilization processes[2][3].

Structurally, HFC-338mee ( CF3−CHF−CHF−CF3 ) relies entirely on highly stable C–F and C–H bonds. This specific molecular architecture eliminates ozone depletion potential (ODP = 0) while maintaining a moderate boiling point that is highly advantageous for vapor-liquid phase transitions at ambient temperatures[1][4].

Table 1: Core Thermophysical Properties of HFC-338mee

| Property | Value | Scientific Context |

| Molecular Formula | C4H2F8 | Highly fluorinated aliphatic chain |

| Molecular Weight | 202.05 g/mol | Determines vapor density profiles[4] |

| Normal Boiling Point (1 atm) | 26.0 °C | Ideal for low-pressure phase transitions[4] |

| Critical Temperature ( Tc ) | 148.5 °C | Upper limit for VLE modeling[4] |

| Critical Pressure ( Pc ) | 2.48 MPa | Defines the supercritical boundary[4] |

| Ozone Depletion Potential | 0.000 | Environmentally benign alternative[1][4] |

Phase Behavior and Azeotropic Dynamics

The phase behavior of HFC-338mee is defined by its highly sensitive vapor-liquid equilibrium (VLE) profile. Because its normal boiling point (26.0 °C) sits precisely at standard ambient room temperature, its vapor pressure is acutely responsive to minor thermal fluctuations.

A critical feature of HFC-338mee in industrial and pharmaceutical formulation is its propensity to form binary azeotropic or azeotrope-like mixtures with co-solvents (e.g., cyclopentane)[3]. In drug delivery systems, maintaining a constant vapor pressure as the liquid propellant depletes is paramount for consistent dosing. An azeotrope-like composition is thermodynamically defined by its resistance to fractionation during phase transition. If a mixture undergoes a 50 wt% evaporation (vapor leakage) and the residual liquid's vapor pressure deviates by less than 10% from its initial state, the mixture is functionally azeotropic[5][6].

Thermodynamic workflow for validating azeotropic behavior via the 50 wt% vapor leakage protocol.

Vapor Pressure Profiling & Thermodynamic Modeling

Accurate prediction of HFC-338mee's vapor pressure and liquid density requires robust thermodynamic modeling. While traditional cubic equations of state (such as the Peng-Robinson EoS) provide excellent baseline VLE envelopes, high-precision pharmaceutical applications demand more granular models.

For highly fluorinated chains like HFC-338mee, Lattice-Hole theory-based equations (e.g., the Sanchez-Lacombe or Simha-Somcynsky EoS) are vastly superior for modeling liquid density[7]. These models account for the free volume ("holes") within the liquid lattice, accurately capturing the non-ideal compressibility and molecular packing of pure refrigerants under varying pressures[7].

Computational pathway for modeling phase boundaries and vapor pressure using Equations of State.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic check to prevent data corruption from environmental variables.

Protocol 1: High-Precision Static Vapor Pressure Measurement

Purpose: To determine the absolute vapor pressure of pure HFC-338mee across a temperature gradient without interference from non-condensable gases.

-

Sample Preparation & Degassing: Introduce 50 mL of high-purity HFC-338mee into a heavy-walled glass isoteniscope cell.

-

Causality: Dissolved atmospheric gases (e.g., N2 , O2 ) exert partial pressures that artificially inflate the total vapor pressure reading. Degassing is mandatory.

-

-

Freeze-Pump-Thaw Cycling: Submerge the cell in liquid nitrogen until the sample is completely frozen. Evacuate the headspace to <10−3 Torr using a turbomolecular pump. Isolate the cell and thaw to room temperature. Repeat this cycle three times.

-

Validation: The cycle is complete when the baseline pressure over the frozen solid remains constant, indicating zero residual non-condensable gas.

-

-

Isothermal Equilibration: Submerge the cell in a precision-controlled liquid bath ( ±0.01 °C). Begin at 10.0 °C and increase in 5.0 °C increments.

-

Data Acquisition: At each setpoint, allow 30 minutes for thermal equilibration.

-

Validation: Equilibrium is verified when the absolute pressure transducer reading fluctuates by less than ±0.05 kPa over a 10-minute continuous monitoring window.

-

Protocol 2: Azeotropic Vapor Leakage Fractionation Test

Purpose: To validate the azeotrope-like phase behavior of HFC-338mee blends (e.g., with cyclopentane) at 25 °C[5][6].

-

Initial Charging: Charge a stainless-steel volumetric cylinder with a known mass of the target HFC-338mee mixture.

-

Baseline Measurement: Equilibrate the cylinder in a 25.0 °C thermostatic bath. Record the initial equilibrium vapor pressure ( Pinitial ).

-

Controlled Leakage: Open the fine-metering valve to slowly bleed the vapor phase into a cryogenic recovery trap.

-

Causality: Bleeding from the vapor phase forces the liquid to continuously re-equilibrate. If the mixture is zeotropic, the more volatile component escapes faster, altering the liquid composition and drastically dropping the vapor pressure. If it is azeotropic, the vapor and liquid compositions match, keeping pressure stable[5].

-

-

Mass Monitoring: Continuously monitor the cylinder's mass via a high-capacity analytical balance. Halt the vapor bleed exactly when 50.0 wt% of the initial charge has been removed.

-

Final Measurement: Re-equilibrate the cylinder at 25.0 °C and record the final vapor pressure ( Pfinal ).

-

Analysis: Calculate the pressure shift: ΔP=Pinitial∣Pinitial−Pfinal∣×100 . If ΔP<10% , the mixture is validated as azeotrope-like[5].

References

-

1998 REPORT OF THE REFRIGERATION, AIR CONDITIONING AND HEAT PUMPS TECHNICAL OPTIONS COMMITTEE 1998 Assessment Source: UNEP (Ozone Secretariat) URL:[Link]

- Octafluorobutane compositions - US5654264A Source: Google Patents URL

- Azeotropic compositions of cyclopentane - US20040149954A1 Source: Google Patents URL

-

Fluorocarbon Refrigerants and their Syntheses: Past to Present Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Liquid Density Modeling of Pure Refrigerants Using Four Lattice-Hole Theory Based Equations of State Source: Physical Chemistry Research URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5654264A - Octafluorobutane compositions - Google Patents [patents.google.com]

- 3. US20040149954A1 - Azeotropic compositions of cyclopentane - Google Patents [patents.google.com]

- 4. ozone.unep.org [ozone.unep.org]

- 5. US5654264A - Octafluorobutane compositions - Google Patents [patents.google.com]

- 6. US20040149954A1 - Azeotropic compositions of cyclopentane - Google Patents [patents.google.com]

- 7. physchemres.org [physchemres.org]

The Genesis of a Cooler World: A Technical History of Hydrofluorocarbons

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The narrative of chemical innovation is often a story of progress, a relentless pursuit of solutions to the pressing challenges of the day. The history of hydrofluorocarbons (HFCs) is a compelling chapter in this story, born from an urgent need to protect our planet's stratospheric ozone layer. This guide delves into the discovery and historical development of HFCs, providing a technical exploration of their synthesis, the scientific rationale behind their creation, and the subsequent environmental considerations that have shaped their trajectory. As we stand at a new crossroads, transitioning to the next generation of refrigerants, a thorough understanding of the HFC journey offers invaluable insights into the intricate dance between chemical discovery, industrial application, and environmental stewardship.

The Precursors: A Legacy of Refrigerants and an Emerging Crisis

The late 19th and early 20th centuries witnessed the dawn of mechanical refrigeration, a technology that would revolutionize food preservation, air conditioning, and countless industrial processes. Early refrigerants were a volatile cohort of compounds, including ammonia (NH₃), sulfur dioxide (SO₂), and methyl chloride (CH₃Cl).[1] While effective, these substances were often toxic, flammable, or both, leading to a demand for safer alternatives.

The 1930s heralded a breakthrough with the development of chlorofluorocarbons (CFCs) by Thomas Midgley, Jr. and his team at General Motors.[2][3][4] Marketed under the trade name Freon, CFCs were non-toxic, non-flammable, and highly stable, making them ideal refrigerants.[4] Their use expanded rapidly, becoming ubiquitous in refrigerators, air conditioners, and as propellants in aerosol cans.

However, the very stability that made CFCs so desirable proved to be their environmental undoing. In 1974, chemists Mario Molina and F. Sherwood Rowland published a landmark paper revealing that CFCs could persist in the atmosphere long enough to reach the stratosphere, where they would be broken down by solar radiation, releasing chlorine atoms.[4] These chlorine atoms were found to catalytically destroy ozone (O₃), a molecule that shields the Earth from harmful ultraviolet radiation.[4] The subsequent discovery of the Antarctic ozone hole in the 1980s provided stark confirmation of this theory, creating a global environmental crisis.

The international response was swift and decisive. The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, mandated a phase-out of CFCs and other ozone-depleting substances.[4][5] This created an urgent need for a new class of refrigerants that were effective, safe, and, most importantly, ozone-friendly.

The Dawn of HFCs: A Halogenated Solution

The chemical industry rose to the challenge, focusing on a new class of compounds: hydrofluorocarbons (HFCs). HFCs are organic compounds containing hydrogen, fluorine, and carbon atoms. Crucially, they lack the chlorine atom present in CFCs, meaning they do not contribute to ozone depletion.[6] Their development was a concerted effort by major chemical companies, including DuPont, ICI, AlliedSignal, and Atochem.

One of the first and most prominent HFCs to be commercialized was 1,1,1,2-tetrafluoroethane (HFC-134a) . It emerged as a leading replacement for CFC-12 in a wide range of applications, particularly in automotive air conditioning and domestic refrigeration.[1][7] The synthesis of HFC-134a and other key HFCs often involves the fluorination of chlorinated hydrocarbons, a process that has been refined over the years.

The Chemistry of HFC Synthesis: The Swarts Reaction and Beyond

A cornerstone of industrial fluorocarbon synthesis is the Swarts reaction , which involves the exchange of chlorine atoms for fluorine atoms using a fluorine source, typically anhydrous hydrogen fluoride (HF), and a catalyst.[2][8] Antimony pentachloride (SbCl₅) or a mixture of antimony tri- and pentahalides are classic catalysts for this transformation.[9]

The industrial production of HFCs often employs multi-step processes. For instance, the synthesis of HFC-134a can be achieved through the fluorination of trichloroethylene.[6]

Experimental Protocol: Conceptual Two-Step Synthesis of HFC-134a from Trichloroethylene

Step 1: Synthesis of 1,1,1-trifluoro-2-chloroethane (HCFC-133a)

-

Reactants: Trichloroethylene (C₂HCl₃) and anhydrous hydrogen fluoride (HF).

-

Catalyst: A suitable fluorination catalyst, such as a chromium-based catalyst.

-

Conditions: The reaction is typically carried out in the vapor phase at elevated temperatures.

-

Reaction: C₂HCl₃ + 3HF → C₂H₂F₃Cl + 2HCl

-

Purification: The product stream is purified to separate HCFC-133a from unreacted starting materials and byproducts.

Step 2: Synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a)

-

Reactants: 1,1,1-trifluoro-2-chloroethane (HCFC-133a) and anhydrous hydrogen fluoride (HF).

-

Catalyst: A fluorination catalyst, which can be the same or different from the one used in the first step.

-

Conditions: This step is also typically a vapor-phase reaction at high temperatures.

-

Reaction: C₂H₂F₃Cl + HF → C₂H₂F₄ + HCl

-

Purification: The final product, HFC-134a, is separated and purified from the reaction mixture.

Other important HFCs are synthesized through various fluorination routes. For example, difluoromethane (HFC-32) and pentafluoroethane (HFC-125) , key components of the refrigerant blend R-410A, are also produced through the fluorination of chlorinated methane and ethane precursors, respectively. Patents from this era detail the use of catalysts such as antimony halides and fluorinated chromium oxides for these transformations.[10]

Commercialization and Applications: A New Generation of Refrigerants

The 1990s saw the widespread commercialization of HFCs as direct replacements for CFCs in a multitude of applications. Their desirable properties, including low toxicity, non-flammability, and good thermodynamic performance, made them attractive alternatives.

| Refrigerant | Chemical Name | Boiling Point (°C) | Common Applications |

| HFC-134a | 1,1,1,2-Tetrafluoroethane | -26.3 | Automotive air conditioning, domestic refrigerators, chillers |

| HFC-32 | Difluoromethane | -51.7 | Component of R-410A, increasingly used as a standalone refrigerant in air conditioning |

| HFC-125 | Pentafluoroethane | -48.1 | Component of refrigerant blends (e.g., R-410A, R-404A), fire suppression |

| R-410A | Blend (50% HFC-32, 50% HFC-125) | -51.4 (bubble pt.) | Residential and commercial air conditioning |

| R-404A | Blend (44% HFC-125, 52% HFC-143a, 4% HFC-134a) | -46.5 (bubble pt.) | Commercial refrigeration |

The adoption of HFCs was a critical step in the successful implementation of the Montreal Protocol and the subsequent healing of the ozone layer. However, a new environmental concern was on the horizon.

A New Environmental Challenge: The Global Warming Potential of HFCs

While HFCs have an ozone depletion potential (ODP) of zero, they are potent greenhouse gases.[6] Their strong carbon-fluorine bonds absorb infrared radiation, contributing to the warming of the atmosphere. The metric used to compare the warming effect of different greenhouse gases is the Global Warming Potential (GWP), which measures the heat-trapping ability of a gas relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years.

The high GWP of many HFCs became a growing concern as their atmospheric concentrations increased. This led to international efforts to control their production and consumption.

| Refrigerant Class | Example | ODP (Ozone Depletion Potential) | GWP (100-year) | Atmospheric Lifetime (years) |

| CFC | CFC-12 | 1 | 10,900 | 100 |

| HCFC | HCFC-22 | 0.055 | 1,810 | 12 |

| HFC | HFC-134a | 0 | 1,430 | 14 |

| HFC | R-410A | 0 | 2,088 | Blend |

| HFO | HFO-1234yf | 0 | <1 | 0.03 (days) |

Data sourced from various IPCC reports and refrigerant manufacturers.[11][12][13][14]

The Kigali Amendment and the Future: The Rise of HFOs

In 2016, the international community took a significant step to address the climate impact of HFCs by adopting the Kigali Amendment to the Montreal Protocol .[5] This legally binding agreement calls for a gradual phase-down of the production and consumption of HFCs. This has spurred the development and adoption of a fourth generation of fluorinated refrigerants: hydrofluoroolefins (HFOs) .

HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon. The presence of a carbon-carbon double bond makes them more reactive in the atmosphere, resulting in very short atmospheric lifetimes and, consequently, very low GWPs. For example, HFO-1234yf , a replacement for HFC-134a in automotive air conditioning, has a GWP of less than 1.

The transition to HFOs and other low-GWP alternatives, such as natural refrigerants like carbon dioxide and hydrocarbons, marks the next chapter in the story of refrigerants. This ongoing evolution underscores the continuous need for innovation in the chemical sciences to meet the dual challenges of technological advancement and environmental sustainability.

Conclusion

The discovery and development of hydrofluorocarbons represent a pivotal moment in the history of industrial chemistry and environmental science. As a direct response to the ozone crisis, HFCs enabled a rapid and effective transition away from ozone-depleting substances, demonstrating the power of international cooperation and scientific innovation. However, the story of HFCs also serves as a crucial reminder of the complex and often unforeseen environmental consequences of new technologies. The subsequent recognition of their high global warming potential has ushered in a new era of refrigerant development, focused on minimizing climate impact. For researchers, scientists, and professionals in drug development, where controlled temperature environments are often critical, understanding this historical and technical trajectory provides a vital context for making informed decisions about sustainable practices and technologies. The journey from CFCs to HFCs and now to HFOs is a testament to the adaptive and forward-looking nature of the scientific community in its quest for a cooler and more sustainable world.

References

- Banks, R. E., & Smart, B. E. (2000). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.

- Carrier Corporation. (2019, May 10). The History of An Air Conditioner. Air Control.

- European Fluorocarbons Technical Committee. (n.d.). Global Warming Potential. Fluorocarbons.org.

- European Environment Agency. (2007, February 15). ODP values for ozone-depleting substances and GWP values for F-gases.

- Google Patents. (n.d.). CA2194994C - Process for producing 1,1,1,2,3,3,3-heptafluoropropane.

- Google Patents. (n.d.). EP1148039A1 - A process for the production of CHF3 (HFC-23).

- Google Patents. (n.d.). US5382722A - Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane.

- Google Patents. (n.d.). US6235950B1 - Method of making hydrofluorocarbons.

- Google Patents. (n.d.). US7214839B2 - Method of making hydrofluorocarbons.

- Intergovernmental Panel on Climate Change. (2014). Climate Change 2014: Synthesis Report.

- NDL Industries. (2025, March 14). Comparison Table.

- rMix. (2024, September 16).

- Refrigerant HQ. (2018, July 1). R-134a Refrigerant History.

- ResearchGate. (n.d.).

- Shecco. (n.d.). Real GWP: 20 years vs. 100 years.

- UNEP. (2011).

- Universidad de Pamplona. (n.d.). Ranking of Refrigerants.

- Wikipedia. (n.d.). List of refrigerants.

- Zaelke, D., & Borgford-Parnell, N. (2016, October 10).

- Banks, R. E., & Tatlow, J. C. (1996). Organofluorine Chemistry. Springer.

- Molina, M. J., & Rowland, F. S. (1974). Stratospheric sink for chlorofluoromethanes: chlorine atom-catalysed destruction of ozone.

- Velders, G. J., Andersen, S. O., Daniel, J. S., Fahey, D. W., & McFarland, M. (2007). The importance of the Montreal Protocol in protecting climate. Proceedings of the National Academy of Sciences, 104(12), 4814-4819.

- Calm, J. M. (2008). The next generation of refrigerants–Historical review, considerations, and outlook.

- Midgley, T., & Henne, A. L. (1930). Organic Fluorides as Refrigerants. Industrial & Engineering Chemistry, 22(5), 542-545.

- United Nations Environment Programme. (n.d.). About Montreal Protocol. Ozonaction.

Sources

- 1. aircontrolservices.com.au [aircontrolservices.com.au]

- 2. Fluorocarbon Refrigerants and their Syntheses: Past to Present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mcicontainers.com [mcicontainers.com]

- 4. rmix.it [rmix.it]

- 5. ozone.unep.org [ozone.unep.org]

- 6. US5382722A - Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane - Google Patents [patents.google.com]

- 7. R-134a Refrigerant History - Refrigerant HQ [refrigeranthq.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1148039A1 - A process for the production of CHF3 (HFC-23) - Google Patents [patents.google.com]

- 10. US7214839B2 - Method of making hydrofluorocarbons - Google Patents [patents.google.com]

- 11. Comparison Table | NDL Industries [ndlindustries.com]

- 12. Environmental Project, 1168 – Ozone-depleting substances and the greenhouse gases HFCs, PFCs and SF – Appendix 1: ODP values for ozone-depleting substances and GWP values for F-gases [www2.mst.dk]

- 13. Refrigerants and Global Warming Potential — NY4Cool [ny4cool.org]

- 14. static.tecnichenuove.it [static.tecnichenuove.it]

Topic: 1,1,1,2,3,4,4,4-Octafluorobutane as a Refrigerant for Laboratory Cryostats

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a refrigerant is a critical determinant of performance, safety, and environmental compliance for laboratory cryostats. This document serves as a detailed technical guide for the use of 1,1,1,2,3,4,4,4-octafluorobutane (designated as R-338pcc) in these systems. We provide an in-depth analysis of its physicochemical properties, material compatibility, and thermodynamic characteristics, which underscore its suitability as a replacement for older, less environmentally friendly refrigerants. A comprehensive, step-by-step protocol for system charging is provided, emphasizing safety and operational integrity. This guide is intended to empower laboratory personnel with the expertise to leverage R-338pcc for achieving stable, low-temperature conditions essential for critical sample preservation and analysis.

Introduction: A Paradigm Shift in Cryogenic Refrigerants

The precise, low-temperature control afforded by laboratory cryostats is fundamental to a vast range of scientific applications, from frozen tissue sectioning in histopathology to low-temperature reaction chemistry in drug development. The performance of these instruments is inextricably linked to the thermodynamic properties of the refrigerant circulating within their cooling systems. For decades, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were the refrigerants of choice. However, their profound negative impact on the stratospheric ozone layer and high global warming potential (GWP) have led to their phase-out under international agreements like the Montreal Protocol.

This has catalyzed the search for high-performance, environmentally benign alternatives. 1,1,1,2,3,4,4,4-octafluorobutane (C4H2F8) has emerged as a strong candidate for such specialized low-temperature applications. It is a fluorinated hydrocarbon that offers excellent thermodynamic performance with zero Ozone Depletion Potential (ODP). While its GWP is not negligible, it represents a significant reduction compared to many legacy refrigerants it is designed to replace. This application note provides the foundational knowledge and practical protocols for the effective and safe implementation of 1,1,1,2,3,4,4,4-octafluorobutane in a laboratory setting.

Core Properties and Technical Specifications

The utility of 1,1,1,2,3,4,4,4-octafluorobutane as a cryostat refrigerant is rooted in its specific physical, chemical, and safety characteristics. A thorough understanding of these properties is the causal basis for its selection and for the procedural steps outlined later in this document.

Physicochemical and Environmental Data

The properties summarized below dictate the operating pressures, temperatures, and overall efficiency of the refrigeration cycle. Its non-flammable nature and zero ODP are critical advantages in a laboratory environment.

Table 1: Physicochemical and Environmental Properties of 1,1,1,2,3,4,4,4-Octafluorobutane

| Property | Value | Source |

| Chemical Formula | C4H2F8 | SynQuest Labs[1] |

| Molar Mass | 202.05 g/mol | PubChem[2] |

| Boiling Point (1 atm) | -6 °C | UACJ Corp.[3] |

| Freezing Point | -39 °C | UACJ Corp.[3] |

| Vapor Pressure | 2052 mmHg @ 21.1 °C | UACJ Corp.[3] |

| Ozone Depletion Potential (ODP) | 0 | Inferred from chemical class |

| Global Warming Potential (GWP, 100-yr) | Not definitively established for this isomer; similar fluorocarbons range widely. | |

| Synonyms | 2H,3H-Perfluorobutane | SynQuest Labs[1] |

| CAS Number | 75995-72-1 | SynQuest Labs[1] |

Safety and Handling

1,1,1,2,3,4,4,4-octafluorobutane is classified as a liquefied gas under pressure and may explode if heated.[1] While it has low acute toxicity, it can act as a simple asphyxiant by displacing oxygen in the air.[4]

-

Primary Hazards: The main physical hazard is the risk of container rupture if exposed to heat.[3][5] Direct contact with the liquid phase can cause frostbite.[3][6]

-

Inhalation: High concentrations may cause respiratory irritation, dizziness, and difficulty breathing.[1][3] In case of exposure, the individual should be moved to fresh air immediately.[3][6]

-

Personal Protective Equipment (PPE): Safety goggles or a face shield, and insulated gloves are mandatory when handling the liquid to protect against frostbite.[4][5] Standard laboratory attire, including a lab coat and closed-toe shoes, is also required.

Material Compatibility: Ensuring System Integrity

The long-term reliability of a cryostat's refrigeration system is contingent upon the chemical compatibility of the refrigerant with its constituent materials. Incompatible pairings can lead to the degradation of seals, hoses, and other components, resulting in refrigerant leaks and system failure. 1,1,1,2,3,4,4,4-octafluorobutane, as a fluorocarbon, is compatible with most metals and elastomers commonly used in refrigeration systems. However, it is crucial to verify compatibility, especially for older systems that may have been designed for use with CFC or HCFC refrigerants.

Table 2: Material Compatibility Profile

| Material Class | Compatible Materials | Notes |

| Metals | Aluminum, Brass, Copper, Carbon Steel, Stainless Steel | Compatibility is generally good with these common system metals.[7] |

| Elastomers (Seals & Gaskets) | Fluoroelastomer (FKM, Viton™), PTFE, Neoprene, Butyl | These materials show good resistance to fluorinated hydrocarbons. Always test under actual service conditions.[8] |

| Plastics | Polyvinylidene Fluoride (PVDF), Polypropylene (PP), Polyethylene (PE) | Many common plastics are suitable for use.[9] |

Causality: The choice of these materials is based on their resistance to swelling, embrittlement, or chemical degradation when exposed to fluorinated compounds. Using an incompatible material, such as natural rubber, could lead to a loss of sealing integrity. It is always best practice to consult the cryostat manufacturer's specifications or a comprehensive chemical compatibility chart before introducing a new refrigerant.[7][10]

Protocol: Retrofitting and Charging a Cryostat System

This section provides a detailed, step-by-step methodology for charging a laboratory cryostat with 1,1,1,2,3,4,4,4-octafluorobutane. This protocol is a self-validating system; successful completion of each phase (e.g., holding a vacuum) is a prerequisite for moving to the next, ensuring system integrity.

This procedure must be performed by trained personnel in a well-ventilated area. [1]

Essential Equipment

-

Refrigerant recovery machine and cylinder

-

Two-stage vacuum pump capable of achieving <500 microns

-

Refrigerant manifold gauge set

-

Electronic refrigerant scale

-

Electronic leak detector

-

Cylinder of 1,1,1,2,3,4,4,4-octafluorobutane

-

Appropriate PPE (safety goggles, insulated gloves)

Step-by-Step Procedure

-

System Recovery: If the cryostat contains an existing refrigerant charge, it must be completely recovered into a designated recovery cylinder using a refrigerant recovery machine. It is illegal and harmful to the environment to vent refrigerants into the atmosphere.

-

System Evacuation (Dehydration): This is the most critical step to ensure system longevity and performance. Moisture and non-condensable gases (like air) left in the system can lead to the formation of acids and ice, causing blockages and compressor failure.[11]

-

Connect the manifold gauge set to the cryostat's low and high-side service ports.

-

Connect the center hose of the manifold to the vacuum pump.

-

Open both manifold valves and start the vacuum pump.

-

Evacuate the system until the vacuum level is below 500 microns (0.67 mbar).

-

Close the manifold valves and turn off the pump. Let the system stand for at least 30 minutes to ensure it holds the vacuum. A rise in pressure indicates a leak that must be located and repaired before proceeding.[11]

-

-

Refrigerant Charging by Weight: The most accurate method for charging a system is by weight, using the manufacturer's specified charge amount.[12]

-

Place the cylinder of 1,1,1,2,3,4,4,4-octafluorobutane on the electronic scale and record the initial weight.

-

Connect the manifold's center hose to the refrigerant cylinder.

-

Briefly loosen the connector at the manifold to purge air from the charging hose with a small amount of refrigerant vapor, then tighten.

-

With the cryostat off , open the low-side valve on the manifold to allow refrigerant vapor to flow into the system until the pressure equalizes with the cylinder.

-

To add the remaining charge, the refrigerant must be added as a liquid. Invert the refrigerant cylinder.

-

Crucially, liquid refrigerant must be added very slowly, or "throttled," into the low-side of the system to prevent liquid from entering the compressor, which can cause severe damage.[13] Open and close the low-side manifold valve intermittently to control the flow.

-

Monitor the weight on the scale. Once the specified amount of refrigerant has been added, close the cylinder valve and the manifold valve.

-

-

System Start-up and Performance Verification:

-

Disconnect the charging hose from the refrigerant cylinder.

-

Turn on the cryostat and allow the system to run and stabilize for 15-20 minutes.

-

Monitor the operating pressures and temperatures. Check the superheat and subcooling values and compare them to the manufacturer's specifications for the given operating conditions to confirm an optimal charge.

-

Use an electronic leak detector to carefully check all fittings and service ports for any potential leaks.

-

Once confirmed, disconnect the manifold gauges and securely replace the caps on the service ports.

-

Caption: Cryostat refrigerant charging workflow.

Troubleshooting and Performance

| Symptom | Potential Cause | Corrective Action |

| Inadequate Cooling | Insufficient refrigerant charge | Perform a thorough leak check, repair any leaks, and recharge the system to the correct weight. |

| Non-condensable gases (air) in the system | The system was improperly evacuated. Recover the charge, evacuate to <500 microns, and recharge.[11] | |

| Compressor Runs Continuously | System overcharged | An overcharged system leads to high pressures and inefficiency. Recover refrigerant to the correct specified weight. |

| Ice Formation on Suction Line | Low refrigerant charge or restricted airflow | Check for leaks and correct charge. Ensure cryostat condenser fins are clean and have adequate airflow. |

Conclusion

1,1,1,2,3,4,4,4-octafluorobutane (R-338pcc) represents a technically sound and environmentally responsible choice for refrigerant in modern laboratory cryostats. Its favorable thermodynamic properties, combined with zero ODP and good material compatibility, allow for efficient and reliable low-temperature operation. By adhering to the rigorous, safety-conscious protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their critical temperature-sensitive workflows while maintaining compliance with environmental standards.

References

- Matheson Tri-Gas, Inc. (2008). Octafluorocyclobutane - Material Safety Data Sheet.

- Compressed Gas Association. (1998). Octafluorocyclobutane - Material Safety Data Sheet.

- Airgas. (2010). Octafluorocyclobutane - Safety Data Sheet.

- UACJ Corp. (2010). Octafluorocyclobutane - Safety Data Sheet.

-

HVAC School. (n.d.). Refrigerant charging-step by step procedure. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,3,4,4,4-Octafluoro-2,3-bis(trifluoromethyl)butane. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). butane, 1,4-dibromo-1,1,2,2,3,3,4,4-octafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Starget. (2022, September 27). 8 Refrigerant Charge Methods You Need. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,4,4,4-Octafluorobutane. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACHR News. (2024, March 31). Best Practices For Charging With Liquid Refrigerant. Retrieved from [Link]

-

HVAC Know It All. (2025, January 6). Charging Refrigeration Systems. Retrieved from [Link]

-

ESCO Institute. (n.d.). Refrigerant Charging And Service Procedures For Air Conditioning. Retrieved from [Link]

-

University of Pretoria. (n.d.). Isothermal Vapor−Liquid Equilibrium Data for the 1,1,2,3,3,3-Hexafluoroprop-1-ene and 1,1,2,2,3,3,4,4-octafluorocyclobutane binary system. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2024, June 12). Bubble Point Measurements of cis-1,1,1,4,4,4-Hexafluorobutene [R-1336mzz(Z)] + trans-1,2-Dichloroethene [R-1130(E)] mixtures. OSTI.gov. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

-

Parker Hannifin Corporation. (n.d.). Compatibility Tables for Gases, Fluids, Solids. Retrieved from [Link]

-

Air Liquide. (n.d.). Material Compatibility. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 1,1,1,2,2,4,4,4-Octafluorobutane | C4H2F8 | CID 10176578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uacj.mx [uacj.mx]

- 4. louisville.edu [louisville.edu]

- 5. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. docs.airliquide.com.au [docs.airliquide.com.au]

- 8. espint.com [espint.com]

- 9. wisconsin.edu [wisconsin.edu]

- 10. walchem.com [walchem.com]

- 11. top-refrigerants.com [top-refrigerants.com]

- 12. stargetgas.com [stargetgas.com]

- 13. achrnews.com [achrnews.com]

Application Note: High-Resolution NMR Spectroscopy of 2H,3H-Perfluorobutane – Complex Spin Systems and Fluorinated Matrix Applications

Executive Summary

2H,3H-Perfluorobutane (1,1,1,2,3,4,4,4-octafluorobutane, CAS 75995-72-1) is a highly fluorinated short-chain hydrofluorocarbon (HFC) that has emerged as a critical asset in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers and drug development professionals, this molecule serves a dual, high-value purpose. First, its dense, asymmetrical spin-coupling network makes it a premier model compound for evaluating multi-dimensional NMR pulse sequences and heteronuclear decoupling efficiency. Second, its unique physicochemical properties position it as a specialized co-solvent and internal reference standard for the quantitative 19 F NMR (qNMR) analysis of fluoro-organics, including per- and polyfluoroalkyl substances (PFAS).

This application note provides a comprehensive guide to the mechanistic behavior of 2H,3H-perfluorobutane in an NMR environment and outlines self-validating protocols for its use in advanced spectral analysis.

Mechanistic Insights: The Spin System of 2H,3H-Perfluorobutane

The structure of 2H,3H-perfluorobutane ( CF3−CHF−CHF−CF3 ) presents a fascinating challenge for NMR spectroscopists. The presence of two protons along the otherwise fluorinated carbon backbone disrupts the molecular symmetry, resulting in extreme multiplicity in both the 1 H and 19 F spectra 1.

In the absence of heteronuclear decoupling, the 1 H spectrum does not merely present a simple doublet of doublets. Instead, the spin system operates as a complex AA′XX′M3M3′ network. Each proton experiences strong geminal coupling to its directly attached fluorine ( 2JHF ), vicinal coupling to the adjacent proton ( 3JHH ), and multiple vicinal couplings to adjacent secondary and primary fluorines ( 3JHF ). Fluorine binds strongly to other 19 F nuclides placed as far as six bonds away, and also binds to adjacent carbon atoms and 1 H nuclei 2.

In the 19 F spectrum, the primary ( CF3 ) and secondary (CHF) alkyl fluorides experience vastly different shielding environments, typically spanning a wide chemical shift range from -75 ppm to -220 ppm 1. This wide dispersion is highly beneficial, as individual fluorine groups can be analyzed separately to extract precise scalar coupling constants without severe signal overlap.

Diagram 1: Spin-coupling network of 2H,3H-Perfluorobutane illustrating critical J-coupling pathways.

Applications in High-Resolution NMR

Model System for Probe Calibration and Decoupling Optimization

Because of its dense spin system, 2H,3H-perfluorobutane is utilized to calibrate dual-tuned ( 1 H/ 19 F) NMR probes. The Larmor frequency of 19 F (e.g., 470.5 MHz on a 500 MHz spectrometer) is extremely close to that of 1 H. This proximity requires specialized probes with high-isolation filters to prevent RF bleed-over. The ability to completely collapse the complex 1 H multiplet of 2H,3H-perfluorobutane into a simplified spectrum using 19 F broadband decoupling (e.g., GARP or WALTZ-16) serves as a direct, self-validating test of the probe's decoupling bandwidth and efficiency.

Specialty Matrix and Reference for Untargeted PFAS qNMR

The analytical chemistry community is increasingly turning to 19 F NMR for the untargeted screening of PFAS pollution, as the technique detects all fluorinated species without interference from hydrogen- or carbon-based matrices 3. Highly fluorinated compounds often exhibit poor solubility in standard deuterated NMR solvents. Using an HFC like 2H,3H-perfluorobutane provides a "like-dissolves-like" environment for perfluorinated chains, ensuring sharp, well-resolved NMR lines. Furthermore, its distinct CF3 and CHF resonances act as internal chemical shift references and quantitation standards 3.

Experimental Protocols

Protocol A: High-Resolution 1D NMR Mapping & Probe Validation

Objective: Validate 1 H/ 19 F probe isolation and heteronuclear decoupling efficiency using 2H,3H-perfluorobutane 4.

-

Sample Preparation: Prepare a 10% (v/v) solution of 2H,3H-perfluorobutane in Acetone- d6 . The deuterated solvent provides the lock signal, while the dilution minimizes radiation damping effects common in neat fluorinated liquids.

-

Probe Tuning and Matching (Critical Step): Tune the inner coil to 1 H and the outer coil to 19 F (or vice versa depending on probe architecture). Causality: Precise matching minimizes reflected RF power, which is strictly necessary to prevent probe arcing during high-power decoupling and to ensure a uniform B1 field.

-

1 H Acquisition (Coupled): Acquire a standard 1D 1 H spectrum (zg30 pulse program). Observe the highly complex, broad multiplet arising from the 2J , 3JHF , and 3JHH couplings.

-

1 H Acquisition (Decoupled): Switch to a 1 H{ 19 F} pulse sequence (e.g., zgig). Apply a GARP decoupling composite pulse on the 19 F channel.

-

Validation: A successful decoupling experiment will collapse the complex 1 H multiplet into a sharp, easily interpretable signal (often a singlet or simple doublet depending on the exact stereochemistry and residual 3JHH ), validating the probe's RF isolation.

Protocol B: Untargeted PFAS qNMR using 2H,3H-Perfluorobutane Matrix

Objective: Quantify unknown PFAS contaminants using 2H,3H-perfluorobutane as a matrix and internal standard.

-

Matrix Preparation: Dissolve the extracted PFAS sample in a precisely known volume of 2H,3H-perfluorobutane. Add 10% D2O (in a coaxial insert) to provide the NMR lock without introducing solvent suppression artifacts.

-

T1 Relaxation Measurement: Run an Inversion-Recovery ( 180∘−τ−90∘ ) experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing 19 F nucleus in the mixture.

-

qNMR Acquisition:

-

Set the relaxation delay ( D1 ) to ≥5×T1 (often 10–15 seconds for CF3 groups). Causality: Failing to allow full T1 recovery leads to incomplete longitudinal magnetization return, causing severe under-quantification of the signal integral 3.

-

Use a 90∘ excitation pulse to maximize the signal-to-noise ratio (SNR).

-

Apply backward linear prediction during processing to remove acoustic probe ringing, a common baseline artifact in 19 F NMR caused by fluorinated components (like PTFE) inside the probe body.

-

-

Quantification: Integrate the target PFAS signals relative to the known integral of the 2H,3H-perfluorobutane CF3 resonance.

Diagram 2: Self-validating workflow for untargeted PFAS qNMR analysis using an HFC matrix.

Data Presentation

Table 1: Predicted NMR Spectral Parameters for 2H,3H-Perfluorobutane

| Nucleus | Position | Chemical Shift Range | Expected Multiplicity (Coupled) | Primary Coupling Drivers |

| 1 H | C2, C3 | 4.5 – 5.5 ppm | Complex Multiplet | 2JHF , 3JHF , 3JHH |

| 19 F | C1, C4 ( CF3 ) | -70 to -85 ppm | Complex Multiplet | 3JHF , 3JFF |

| 19 F | C2, C3 (CHF) | -200 to -220 ppm | Complex Multiplet | 2JHF , 3JHF , 3JFF |